molecular formula C16H20O7 B3259368 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose CAS No. 31795-13-8

1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose

Cat. No.: B3259368
CAS No.: 31795-13-8
M. Wt: 324.32 g/mol
InChI Key: FVMGHHSPTSHJCW-DVKSKCSOSA-N
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Description

1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose: is a synthetic organic compound with the molecular formula C16H20O7 . It is a derivative of D-allofuranose, a sugar molecule, and features protective groups such as isopropylidene and benzoyl. These protective groups are commonly used in carbohydrate chemistry to prevent unwanted reactions at specific hydroxyl groups during synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose can be synthesized through a multi-step process involving the protection of hydroxyl groups and selective benzoylation. The typical synthetic route involves:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of carbohydrate protection and selective functionalization are applied. Industrial processes would likely involve optimized reaction conditions, efficient purification techniques, and scalable procedures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose undergoes various chemical reactions, including:

    Hydrolysis: The isopropylidene and benzoyl protective groups can be removed under acidic or basic conditions to yield the free sugar.

    Oxidation: The compound can undergo oxidation reactions at the hydroxyl groups to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Free D-allofuranose.

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose primarily involves its role as a protected sugar derivative. The protective groups (isopropylidene and benzoyl) prevent unwanted reactions at specific hydroxyl groups, allowing for selective functionalization at other positions. This selective protection and deprotection strategy is crucial in the synthesis of complex carbohydrates and glycosides .

Comparison with Similar Compounds

    1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another protected sugar derivative with similar protective groups.

    3-O-Benzyl-1,2-O-isopropylidene-α-D-allofuranose: A compound with a benzyl protective group instead of benzoyl.

    1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-α-D-glucofuranoside: A compound with additional benzoyl groups at positions 5 and 6.

Uniqueness: 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose is unique due to its specific combination of protective groups, which allows for selective functionalization and synthesis of complex molecules. Its structure provides a balance between stability and reactivity, making it a valuable intermediate in synthetic organic chemistry .

Properties

IUPAC Name

[(5R,6R,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O7/c1-16(2)22-13-12(11(10(18)8-17)21-15(13)23-16)20-14(19)9-6-4-3-5-7-9/h3-7,10-13,15,17-18H,8H2,1-2H3/t10-,11-,12-,13-,15?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMGHHSPTSHJCW-DVKSKCSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)OC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@H](OC2O1)[C@@H](CO)O)OC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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